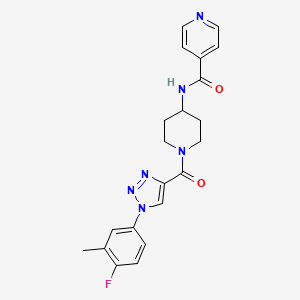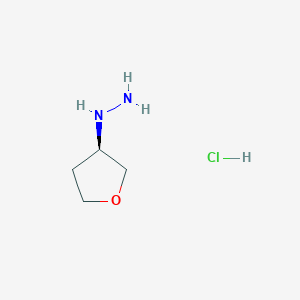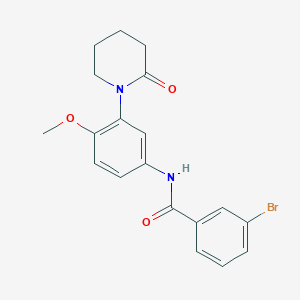![molecular formula C17H16FN5O4 B2916105 Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 852450-70-5](/img/structure/B2916105.png)
Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance that has been mentioned in various scientific literature . It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The solid formed during the synthesis process was filtered, washed with aqueous ethanol, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of this compound shows peaks corresponding to NH2 stretching, CH aromatic stretching, and CH aliphatic stretching .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in condensation reactions with diamines via C-C bond cleavage . More detailed information about the chemical reactions involving this compound can be found in the referenced scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point is greater than 300°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
Anticancer and Anti-inflammatory Applications
Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. In a study, novel pyrazolopyrimidine derivatives demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 (colorectal) and MCF-7 (breast) and also exhibited anti-5-lipoxygenase activity, which is associated with inflammatory processes. The structural variations in these compounds have allowed for the exploration of their structure-activity relationships, contributing valuable insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Heterocyclic Synthesis and Biological Activity
This compound is also involved in the synthesis of various heterocyclic compounds, which have shown promising biological activities. For instance, derivatives synthesized from this compound have been tested against a range of bacteria and fungi, displaying potent biocidal properties in some cases. These findings highlight the potential of these derivatives in the development of new antimicrobial agents (Youssef et al., 2011).
Synthesis of Fluorescent Molecules
Moreover, certain derivatives of this compound have been explored for their potential use in fluorescence-based applications. The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which was found to be a novel fluorescent molecule, underscores the versatility of this compound in the field of molecular imaging and diagnostics. This fluorescent property, especially stronger than its methyl analogues, could be exploited for various biomedical applications, providing a pathway for the development of new diagnostic tools (Wu et al., 2006).
Green Chemistry Applications
In the realm of sustainable chemistry, this compound plays a role in green synthetic methodologies. One study demonstrated the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines using this compound, highlighting an eco-friendly approach to heterocyclic synthesis. This method not only simplifies the synthesis process but also aligns with the principles of green chemistry by reducing solvent use and potentially hazardous waste (Al-Matar et al., 2010).
将来の方向性
The future directions for the study and application of this compound could involve further exploration of its potential uses in medical and pharmaceutical research, given its demonstrated effects in preclinical studies . Additionally, its potential use as an antimalarial treatment could be further investigated .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the fluorophenyl and pyrazolo[3,4-d]pyrimidin groups may contribute to its binding affinity and specificity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potent biological effects.
特性
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXZAHMRPSEVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
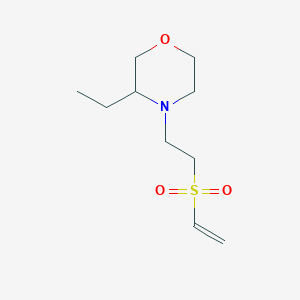
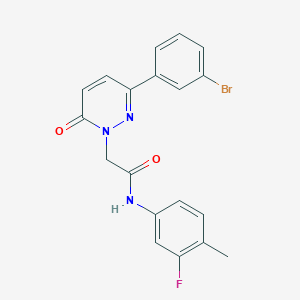
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

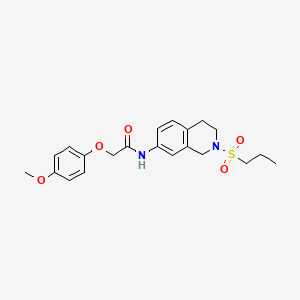
![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
